6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole
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Overview
Description
6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of 6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole typically involves the cyclization of 4-chloroaniline with potassium thiocyanate and bromine in the presence of glacial acetic acid to form 6-chloro-2-aminobenzothiazole . This intermediate can then be further reacted with various reagents to introduce the butyl chain and additional benzothiazole moiety. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation and other advanced techniques to improve yield and efficiency .
Chemical Reactions Analysis
6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole has been investigated for various scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole involves its interaction with specific molecular targets and pathways. For example, as an anticonvulsant, it may act on sodium channels and N-methyl-D-aspartate (NMDA) receptors, similar to other benzothiazole derivatives . Its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
6-Chloro-2-[4-(6-chlorobenzothiazol-2-yl)butyl]benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Amino-6-chlorobenzothiazole: Known for its use in the synthesis of various bioactive compounds.
N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides: Studied for their anticonvulsant properties.
Benzothiazolo[2,3-b]quinazoline-2H-ones: Investigated for their potential as anticancer agents.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and applications compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C18H14Cl2N2S2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-chloro-2-[4-(6-chloro-1,3-benzothiazol-2-yl)butyl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H14Cl2N2S2/c19-11-5-7-13-15(9-11)23-17(21-13)3-1-2-4-18-22-14-8-6-12(20)10-16(14)24-18/h5-10H,1-4H2 |
InChI Key |
UYRAXIXRHCLJRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)CCCCC3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
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